5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring and a thieno[3,2-d]pyrimidin-3(4H)-one ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and heterocyclic rings. For example, the sulfonamide group might participate in acid-base reactions, and the thieno[3,2-d]pyrimidin-3(4H)-one ring might undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Antitumor and Antibacterial Agents
Research has identified the potential of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, related to 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide, as antitumor and antibacterial agents. These compounds were synthesized and showed significant in vitro activity against various human tumor cell lines, including liver, colon, and lung cancer, and demonstrated higher activity than the standard drug doxorubicin. Additionally, they exhibited high activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Ocular Hypotensive Activity
A study on 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides revealed their potential as topically active ocular hypotensive agents in glaucoma models. These compounds were optimized for inhibitory potency against carbonic anhydrase and water solubility, aiming to minimize pigment binding in the iris (Prugh et al., 1991).
Cytotoxicity Studies
The cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides, closely related to the chemical , was studied against various cancer and normal cell lines. This study contributes to understanding the therapeutic potential and selectivity of such compounds (Arsenyan, Rubina, & Domracheva, 2016).
Novel Synthesis and Antimicrobial Evaluation
Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, similar to this compound, demonstrated significant antibacterial activity. This work contributes to the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S3/c13-9-1-2-10(21-9)22(18,19)15-4-5-16-7-14-8-3-6-20-11(8)12(16)17/h1-3,6-7,15H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCKYOZZWKCGKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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